An In-Depth Technical Guide to [5-(Methoxymethyl)-2-thienyl]boronic acid for Researchers and Drug Development Professionals
An In-Depth Technical Guide to [5-(Methoxymethyl)-2-thienyl]boronic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of [5-(Methoxymethyl)-2-thienyl]boronic acid, a key building block in modern synthetic chemistry. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering insights into its practical applications and handling.
Core Molecular Attributes
[5-(Methoxymethyl)-2-thienyl]boronic acid, with the CAS Number 2096337-65-2, is a substituted heteroaromatic boronic acid.[1][2][3] Its structure, featuring a thiophene ring functionalized with both a boronic acid group and a methoxymethyl substituent, makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1]
| Property | Value | Source |
| CAS Number | 2096337-65-2 | [1][2][3] |
| Molecular Formula | C₆H₉BO₃S | [1][2] |
| Molecular Weight | 172.01 g/mol | [2] |
| IUPAC Name | [5-(Methoxymethyl)thiophen-2-yl]boronic acid | [2] |
Physicochemical Properties: A Synopsis
While extensive experimental data for this specific boronic acid is not widely published, we can infer some of its properties based on closely related analogs and general characteristics of arylboronic acids.
Appearance: Based on analogous compounds like [5-(Hydroxymethyl)-2-thienyl]boronic acid, it is expected to be a white to pale yellow solid.[4]
Solubility: Thienylboronic acids are generally soluble in polar organic solvents such as methanol, ethanol, and acetone.[5] Solubility in water is expected to be limited but can be enhanced by the presence of a base, which converts the boronic acid to the more soluble boronate salt.
Melting Point: The melting points of substituted thienylboronic acids vary depending on the nature of the substituent. For instance, 5-formyl-2-thienylboronic acid has a melting point of 132-135 °C, while 3-thienylboronic acid melts at 164-169 °C. An experimental determination of the melting point for [5-(Methoxymethyl)-2-thienyl]boronic acid is recommended for definitive characterization.
Stability and Storage: Boronic acids are known to be sensitive to heat, light, and moisture. They can undergo dehydration to form boroxines (cyclic trimers). It is recommended to store [5-(Methoxymethyl)-2-thienyl]boronic acid in a cool, dry, and dark place under an inert atmosphere to maintain its integrity.
Chemical Reactivity and Synthetic Utility
The primary utility of [5-(Methoxymethyl)-2-thienyl]boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The thiophene moiety is a common structural motif in many pharmaceuticals and organic electronic materials. The methoxymethyl group can serve as a protecting group for the hydroxymethyl functionality or can influence the electronic properties and solubility of the final product.[1]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organohalide (e.g., an aryl or vinyl halide) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Figure 1: Simplified Suzuki-Miyaura Coupling Cycle. This diagram illustrates the key steps of the reaction, including the activation of the boronic acid by a base.
Practical Considerations for Using [5-(Methoxymethyl)-2-thienyl]boronic acid
-
Choice of Catalyst: The success of Suzuki-Miyaura couplings with thienylboronic acids can be highly dependent on the choice of palladium catalyst and ligand. For challenging couplings, highly active catalysts such as those based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required.[6]
-
Base Selection: The choice of base is crucial for the transmetalation step. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A variety of solvents can be employed, often in biphasic mixtures with water, such as toluene/water, dioxane/water, or THF/water. The solvent system must be chosen to ensure sufficient solubility of all reaction components.
-
Protodeboronation: A common side reaction with arylboronic acids, particularly heteroarylboronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be influenced by temperature, base strength, and the presence of water. Careful optimization of reaction conditions is necessary to minimize this side reaction.[7]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using [5-(Methoxymethyl)-2-thienyl]boronic acid. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
[5-(Methoxymethyl)-2-thienyl]boronic acid (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, [5-(Methoxymethyl)-2-thienyl]boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Figure 2: General Workflow for a Suzuki-Miyaura Coupling Experiment. This diagram outlines the key steps from reaction setup to product purification.
Safety and Handling
[5-(Methoxymethyl)-2-thienyl]boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many boronic acids, it is advisable to handle the compound in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[5-(Methoxymethyl)-2-thienyl]boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, making it a key reagent for the development of new pharmaceuticals and functional materials. A thorough understanding of its properties and reactivity, along with careful optimization of reaction conditions, will enable researchers to effectively utilize this compound in their synthetic endeavors.
References
-
Angene Chemical. [5-(methoxymethyl)thiophen-2-yl]boronic acid|2096337-65-2. Available from: [Link]
-
LabFind. [QZ-0657] CAS 2096337-65-2 | [5-(Methoxymethyl)-2-thienyl]boronic acid 98%. Available from: [Link]
-
ChemBK. [5-(Hydroxymethyl)-2-thienyl]boronic acid. Available from: [Link]
-
Chemsigma. 2096337-65-2 2-(Methoxymethyl)thiophene-5-boronic acid. Available from: [Link]
-
Chemsigma. 2-(Methoxymethyl)thiophene-5-boronic acid [2096337-65-2]. Available from: [Link]
- Google Patents. US8283467B2 - Synthesis of boronic ester and acid compounds.
-
PubChem. 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797. Available from: [Link]
- Google Patents. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available from: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. Available from: [Link]
-
PubChem. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430. Available from: [Link]
- Google Patents. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available from: [Link]
-
SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. Available from: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. Available from: [Link]
-
Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids - ChemRxiv. Available from: [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 2-(Methoxymethyl)thiophene-5-boronic acid 95% | CAS: 2096337-65-2 | AChemBlock [achemblock.com]
- 3. labfind.co.kr [labfind.co.kr]
- 4. chembk.com [chembk.com]
- 5. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
